Tenellin

Vue d'ensemble

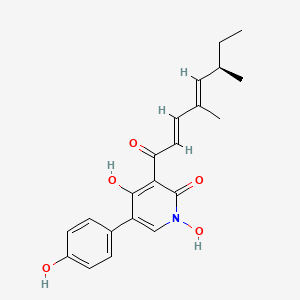

Description

La tenelline est un pigment jaune produit par le champignon entomopathogène Beauveria bassiana . Elle appartient à la classe des alcaloïdes de la 2-pyridone et a été identifiée pour son rôle de chélateur de fer, ce qui aide à prévenir la toxicité des espèces réactives de l'oxygène générées par le fer

Applications De Recherche Scientifique

Iron Chelation

One of the significant applications of tenellin is its role as an iron chelator . Research indicates that this compound can form complexes with iron, which is crucial for the survival of fungi in iron-replete environments. This property helps mitigate oxidative stress caused by excess iron, thereby enhancing the fungus's ability to thrive in competitive niches.

- Mechanism : this compound binds iron to form a stable complex, which prevents the generation of reactive oxygen species (ROS) that can be toxic to cells. Studies have shown that ferricrocin-deficient mutants of Beauveria bassiana exhibit increased production of this compound and iron-tenellin complexes under iron-rich conditions, suggesting a survival strategy during oxidative stress .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity , particularly against pathogenic bacteria. Recent studies have evaluated various derivatives of this compound for their effectiveness against biofilm formation and cytotoxicity.

- Case Study : A study on Beauveria neobassiana reported the isolation of several this compound derivatives, including prethis compound C and protothis compound D. Among these, protothis compound D exhibited notable antibiofilm activity against Staphylococcus aureus, while this compound itself showed potent cytotoxic effects across multiple cell lines .

| Compound | Activity Type | Notable Effect |

|---|---|---|

| This compound | Cytotoxic | Effective against various cell lines |

| Protothis compound D | Antibiofilm | Strong inhibition of biofilm formation |

Biocontrol Applications

This compound's role in biocontrol is particularly relevant in agricultural contexts where it can be used to manage pest populations. The entomopathogenic properties of Beauveria bassiana, coupled with this compound's toxic effects on insect hosts, make it a candidate for biological pest control.

- Mechanism : The fungus employs both toxin production (including this compound) and propagation to infect and kill insect pests. This dual mechanism enhances its effectiveness as a biocontrol agent .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing its applications. Preliminary studies have begun to elucidate these relationships, indicating that modifications to the chemical structure can significantly influence biological activity.

Mécanisme D'action

Target of Action

Tenellin, a secondary metabolite produced by the entomopathogenic fungus Beauveria neobassiana , primarily targets Staphylococcus aureus . It exhibits potent antibiofilm activity, disrupting the formation of bacterial biofilms .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to inert or living surfaces. By disrupting this structure, this compound prevents the bacteria from establishing a protective environment, making them more susceptible to antimicrobial agents .

Biochemical Pathways

It’s known that this compound and its derivatives have varying antibiofilm and cytotoxic effects . This suggests that this compound may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It’s known that this compound is produced by the fermentation of beauveria neobassiana in a liquid medium

Result of Action

This compound demonstrates potent cytotoxic activity against all tested cell lines . This suggests that this compound may induce cell death or inhibit cell proliferation, leading to its cytotoxic effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is produced by Beauveria neobassiana, a fungus that thrives in various environments . The production of this compound may therefore be influenced by factors such as temperature, humidity, and nutrient availability. Additionally, this compound has been shown to chelate and sequester iron, which could benefit the producing fungus to compete for different niches .

Analyse Biochimique

Biochemical Properties

Tenellin plays a significant role in biochemical reactions, particularly in the context of its production by Beauveria bassiana. It interacts with several enzymes and proteins during its biosynthesis. The key enzyme involved in the production of this compound is the highly-reducing polyketide synthase (hr-PKS), which catalyzes the formation of the polyketide backbone . Additionally, this compound interacts with other biomolecules such as acyl-CoA and malonyl-CoA, which serve as substrates for the hr-PKS enzyme . These interactions are crucial for the proper assembly and modification of the this compound molecule.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated potent cytotoxic activity against several cell lines, indicating its potential to disrupt cellular processes and induce cell death . Additionally, this compound’s impact on cell signaling pathways can lead to alterations in gene expression, further influencing cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the formation of biofilms by Staphylococcus aureus, suggesting its role in disrupting bacterial communication and adhesion . Furthermore, this compound’s cytotoxic effects are likely mediated by its ability to interfere with critical cellular processes, such as DNA replication and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, this compound’s cytotoxic activity may decrease over time due to degradation or metabolic inactivation . Additionally, the stability of this compound in different experimental conditions can impact its efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biosynthesis and degradation. The production of this compound involves the hr-PKS enzyme, which catalyzes the formation of the polyketide backbone . Additionally, this compound interacts with cofactors such as NADPH during its biosynthesis, which are essential for the reduction and modification of the polyketide structure . The metabolic pathways of this compound also include its degradation and inactivation, which can influence its biological activity and stability.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in different cellular compartments. For example, this compound may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes . Understanding the transport and distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound’s localization in the nucleus may enable it to interact with DNA and influence gene expression . Additionally, this compound’s presence in the cytoplasm can allow it to interact with cytoplasmic proteins and enzymes, further modulating cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La tenelline peut être synthétisée par fermentation de Beauveria bassiana dans un milieu liquide . Le processus implique l'utilisation de la chromatographie liquide haute performance préparative (CLHP) pour la purification, conduisant à l'isolement de la tenelline et de ses dérivés . Les conditions de fermentation, y compris la composition du milieu et les facteurs environnementaux, jouent un rôle crucial dans le rendement et la pureté de la tenelline.

Méthodes de production industrielle : La production industrielle de tenelline implique des procédés de fermentation à grande échelle. Le champignon est cultivé dans des bioréacteurs dans des conditions contrôlées afin d'optimiser la production de tenelline. Le bouillon de fermentation est ensuite soumis à des procédés d'extraction et de purification, tels que la CLHP, pour isoler la tenelline sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La tenelline subit diverses réactions chimiques, notamment la chélation, l'oxydation et la formation de complexes. L'une des réactions notables est la formation d'un complexe fer-tenelline, où la tenelline se lie aux ions fer dans un rapport de 3:1 .

Réactifs et conditions communs : La formation du complexe fer-tenelline implique généralement l'utilisation de sels de fer, tels que le chlorure ferrique, dans des conditions contrôlées . La réaction est facilitée par la présence de tenelline et d'ions fer dans le milieu.

Principaux produits formés : Le principal produit formé par la réaction de la tenelline avec le fer est le complexe fer-tenelline. Ce complexe joue un rôle important dans la protection du champignon contre le stress oxydant médié par le fer .

4. Applications de la recherche scientifique

La tenelline a un large éventail d'applications de recherche scientifique :

Chimie : En chimie, la tenelline est étudiée pour ses propriétés chélatrices du fer et sa capacité à former des complexes stables avec les ions métalliques . Cela en fait un composé précieux pour la recherche en chimie de coordination et en séquestration des ions métalliques.

Biologie : En recherche biologique, la tenelline est étudiée pour son rôle dans l'homéostasie du fer et son potentiel en tant qu'antioxydant naturel . Sa capacité à chélater le fer et à prévenir les dommages oxydatifs est d'un intérêt particulier dans les études liées au métabolisme cellulaire et aux réponses au stress.

Médecine : Les propriétés cytotoxiques et antimicrobiennes de la tenelline ont été explorées pour des applications thérapeutiques potentielles . Elle s'est avérée prometteuse pour inhiber la formation de biofilms par Staphylococcus aureus et pour présenter une activité cytotoxique contre diverses lignées cellulaires .

Industrie : Dans le secteur industriel, la tenelline est utilisée comme pigment naturel et comme composé bioactif dans le développement d'agents de lutte biologique . Sa production par fermentation en fait une option durable et écologique pour diverses applications.

5. Mécanisme d'action

La tenelline exerce ses effets principalement par la chélation du fer. En se liant aux ions fer, la tenelline forme un complexe stable qui empêche la génération d'espèces réactives de l'oxygène par la réaction de Fenton . Ce mécanisme contribue à protéger le champignon producteur du stress oxydatif et à améliorer sa survie dans des conditions riches en fer et pauvres en fer . Les cibles moléculaires de la tenelline comprennent les ions fer et les composants cellulaires impliqués dans le métabolisme du fer .

Comparaison Avec Des Composés Similaires

La tenelline fait partie de la famille des alcaloïdes de la 2-pyridone, qui comprend des composés tels que la bassianine et la leporine A .

Composés similaires :

Bassianine : Tout comme la tenelline, la bassianine est un pigment jaune produit par les espèces de Beauveria.

Leporine A : Un autre composé de la 2-pyridone, la leporine A, est connue pour sa toxicité envers les insectes ravageurs lépidoptères.

Unicité de la tenelline : La capacité unique de la tenelline à former un complexe fer stable et son rôle dans l'homéostasie du fer la distinguent des autres composés similaires. Sa double fonction de pigment et de molécule bioactives aux propriétés cytotoxiques et antimicrobiennes met en évidence sa polyvalence et son potentiel pour diverses applications .

Activité Biologique

Tenellin, a compound derived from the entomopathogenic fungus Beauveria neobassiana, has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article delves into the biological activity of this compound, highlighting its potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which can be elucidated through various spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Its molecular formula is , and it typically appears as a yellow solid powder with notable UV absorption maxima at 344 nm and 221 nm .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values have been determined for several bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| This compound | 3.13 | Curvularia lunata |

| This compound | 16.6 | Bacillus subtilis |

These findings suggest that this compound is particularly effective against gram-positive bacteria, making it a candidate for developing new antimicrobial agents .

Cytotoxic Activity

In addition to its antimicrobial effects, this compound demonstrates potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.79 | A-549 (lung cancer) |

| This compound | 2.0 | MCF-7 (breast cancer) |

These results position this compound as a promising scaffold for further drug development aimed at targeting resistant cancer cells .

The biological activity of this compound is attributed to several mechanisms:

- Antibiofilm Activity : this compound has been shown to inhibit biofilm formation, particularly in Staphylococcus aureus, which is crucial in preventing chronic infections associated with biofilms .

- Iron Chelation : It acts as an iron chelator, reducing oxidative stress by preventing the generation of reactive oxygen species (ROS), which can damage cellular components .

- Structure-Activity Relationships (SAR) : Preliminary SAR studies indicate that modifications in the chemical structure of this compound derivatives can enhance or diminish its biological activities, providing a pathway for the design of more effective compounds .

Case Studies

Recent studies have focused on the isolation and characterization of this compound derivatives from Beauveria neobassiana. For instance, protothis compound D exhibited superior antibiofilm activity compared to other derivatives, while this compound itself showed remarkable cytotoxicity against multiple cancer cell lines. These studies underscore the potential of this compound and its derivatives in pharmaceutical applications and highlight the need for further research into their mechanisms of action and therapeutic efficacy .

Propriétés

IUPAC Name |

3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELFBSBOFKWHSL-UCFWAISOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-15-7 | |

| Record name | Tenellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.